

Mechanism of Michael addition reaction for octyl maleimide

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Compound of Interest

Compound Name: Octyl Maleimide

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An in-depth technical guide on the core mechanism of the Michael addition reaction for **octyl maleimide**, tailored for researchers, scientists, and drug development professionals.

Abstract

The Michael addition reaction between a maleimide and a thiol is a cornerstone of bioconjugation chemistry, prized for its high efficiency, chemoselectivity, and mild reaction conditions.^{[1][2]} This technical guide provides a comprehensive examination of the reaction mechanism as it applies to **N-octyl maleimide**, a derivative whose alkyl chain imparts specific solubility characteristics. We will detail the core nucleophilic addition mechanism, explore the critical parameters that govern reaction kinetics and yield, present quantitative data, and outline potential side reactions. Furthermore, this guide provides detailed experimental protocols and illustrates the reaction's central role in drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).

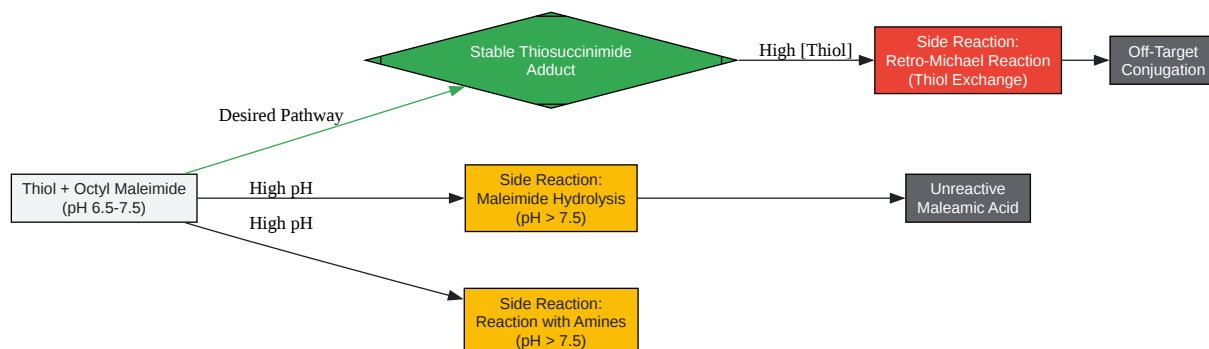
The Core Reaction Mechanism: Thiol-Maleimide Michael Addition

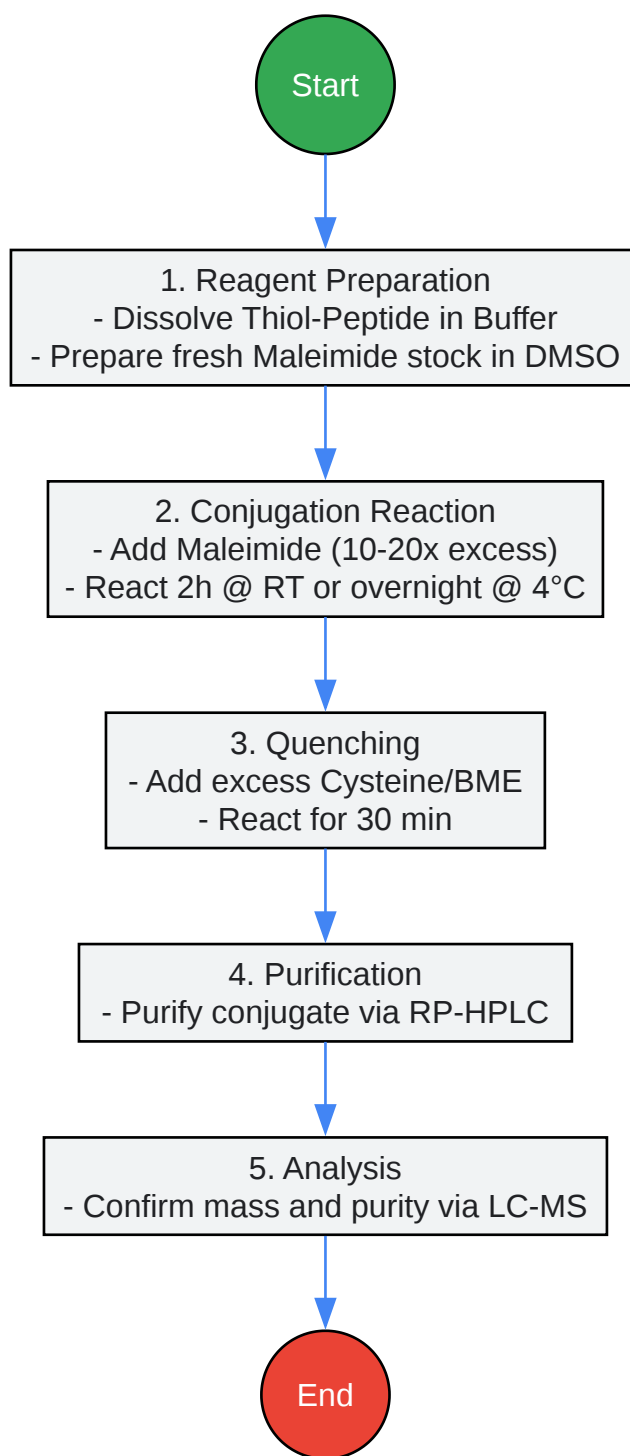
The reaction proceeds via a classic Michael addition, which involves the conjugate addition of a nucleophile to an α,β -unsaturated carbonyl compound.^[1] In this specific case, the nucleophile is a thiol group (R-SH), often from a cysteine residue on a protein or peptide, and the electrophilic Michael acceptor is the **N-octyl maleimide**.

The process can be broken down into three primary steps:

- Deprotonation of the Thiol: The reaction is initiated by the deprotonation of the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).^[3] This equilibrium is highly pH-dependent.
- Nucleophilic Attack: The thiolate anion attacks one of the electrophilic sp²-hybridized carbons of the maleimide's carbon-carbon double bond.^{[1][4]} This attack is highly favorable due to the electron-withdrawing nature of the adjacent carbonyl groups and the release of ring strain upon formation of the adduct.^{[5][6]} This step results in a resonance-stabilized enolate intermediate.^[7]
- Protonation: The enolate intermediate is rapidly protonated by a proton source in the medium (typically water or buffer), yielding the final, stable thiosuccinimide conjugate.^[7]

The overall result is the formation of a stable, covalent thioether bond.^[3]





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